N'-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide
Description
N'-(Diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide is a hydrazide derivative characterized by a diphenylmethylene group attached to the hydrazide nitrogen and a 1-pyrrolidinyl moiety at the acetohydrazide backbone. This compound belongs to a broader class of Schiff base derivatives, which are synthesized via condensation of hydrazides with aldehydes or ketones .
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-18(15-22-13-7-8-14-22)20-21-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSGSSEDJHIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide typically involves the reaction of diphenylmethanone with 2-(1-pyrrolidinyl)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide compounds.
Scientific Research Applications
N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of hydrazide derivatives is highly dependent on substituents at the arylidene/methylene and acetohydrazide positions. Key comparisons include:
- Anti-inflammatory Activity: Compound 9d () demonstrates that electron-withdrawing groups (e.g., 4-chloro) on the arylidene ring enhance anti-inflammatory effects, likely by modulating electron density and binding affinity to inflammatory targets.
- Enzyme Inhibition : Ethylthio and benzimidazole groups in compound 228 () improve α-glucosidase inhibition, suggesting that sulfur-containing substituents enhance enzyme binding. The pyrrolidinyl group in the target compound, being a basic heterocycle, might interact with polar enzyme pockets but lacks the thioether’s electron-withdrawing effects.
- Anticancer Activity : Triazolylthio derivatives () exhibit cytotoxicity via thiol-mediated interactions. The diphenylmethylene group’s hydrophobicity could enhance cellular uptake but may reduce solubility compared to triazolylthio analogues.
Key Research Findings and Limitations
- Anti-Inflammatory Potential: While the target compound lacks direct data, diphenylmethylene-containing analogues in (naphthyl derivatives) show enhanced activity due to aromatic stacking. However, excessive hydrophobicity may limit bioavailability.
- Antimicrobial Activity: Benzimidazole-triazole hybrids () demonstrate moderate-to-strong antimicrobial effects. The pyrrolidinyl group in the target compound may reduce efficacy compared to sulfur-containing derivatives (e.g., thiazolidinones in ).
- Enzyme Inhibition : Pyrrolidinyl’s basicity might interfere with binding to enzymes like α-glucosidase, where electron-deficient groups (e.g., chloro, nitro) are more effective .
Biological Activity
N'-(Diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, characterization, and biological evaluation of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between diphenylmethanone and 2-(1-pyrrolidinyl)acetohydrazide. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to confirm the structure of the synthesized compound.
- NMR Spectroscopy : Provides insights into the molecular structure, confirming the presence of specific functional groups.
- IR Spectroscopy : Used to identify characteristic absorption bands associated with functional groups such as hydrazones.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains using standard methods such as agar diffusion and broth dilution techniques.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound against Gram-positive and Gram-negative bacteria. For example, it showed promising activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics like ciprofloxacin.
| Microorganism | MIC (µg/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 125 | Ciprofloxacin |
| Escherichia coli | 250 | Ciprofloxacin |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects.
- Cell Lines Tested : Commonly tested cell lines include Hep-2 (human laryngeal epithelial cancer) and MCF-7 (breast cancer).
- Cytotoxicity Assay : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is frequently used to assess cell viability post-treatment.
| Cell Line | CC50 (µM) | Reference Compound |
|---|---|---|
| Hep-2 | 30 | Doxorubicin |
| MCF-7 | 25 | Doxorubicin |
The mechanism underlying the biological activity of this compound may involve the inhibition of key enzymes or pathways essential for microbial growth or cancer cell proliferation. Studies suggest that hydrazones can interact with cellular targets leading to apoptosis in cancer cells or disruption of bacterial cell membranes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Screening : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development.
- Cytotoxicity Evaluation : Research showed that treatment with this compound led to a dose-dependent decrease in cell viability in cancer cell lines, indicating its potential for further development as an anticancer agent.
- Comparative Analysis : When compared to other hydrazone derivatives, this compound displayed superior antimicrobial activity, highlighting its unique structural features that may enhance its biological efficacy.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N'-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide?
- Methodological Answer : The synthesis typically involves a condensation reaction between a substituted benzaldehyde derivative and a hydrazide precursor. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or ethanol) are preferred to enhance reaction efficiency .
- Reaction temperature : Reflux conditions (70–100°C) are commonly employed to ensure complete conversion .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid or triethylamine) may accelerate imine bond formation .
- Validation : Monitor reaction progress via TLC or HPLC, and purify using recrystallization or column chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing the hydrazone moiety in this compound?
- Methodological Answer :
- NMR : ¹H NMR can confirm the hydrazone (N=N) linkage via characteristic imine proton signals at δ 8.5–9.5 ppm .
- IR : A strong absorption band near 1600–1650 cm⁻¹ corresponds to the C=N stretch .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- Advanced Tip : For unambiguous structural confirmation, use single-crystal X-ray diffraction, as demonstrated for analogous hydrazones .
Q. How should researchers approach initial biological screening for this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes or receptors with known sensitivity to hydrazone derivatives (e.g., kinases, acetylcholinesterase) .
- Assay design : Use fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase inhibition) at concentrations of 1–100 μM .
- Controls : Include positive controls (e.g., donepezil for acetylcholinesterase) and validate results with dose-response curves .
Advanced Research Questions
Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?
- Methodological Answer :
- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Structural analysis : Compare binding modes using molecular docking (e.g., AutoDock Vina) and correlate with IC₅₀ values .
- Batch variability : Verify compound purity (>95% via HPLC) and stereochemical consistency (circular dichroism if applicable) .
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric replacement : Substitute the pyrrolidinyl group with piperazine or morpholine to improve solubility .
- Prodrug approaches : Introduce hydrolyzable esters (e.g., acetyl or PEG groups) to enhance bioavailability .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., hydrazone cleavage) and modify substituents accordingly .
Q. What advanced techniques can elucidate the compound’s interaction with biological membranes?
- Methodological Answer :
- Lipophilicity assessment : Measure logP values via shake-flask method or computational tools (e.g., ChemAxon) .
- Membrane permeability : Use Caco-2 cell monolayers or PAMPA assays to predict absorption .
- Fluorescence microscopy : Label the compound with a fluorophore (e.g., FITC) to visualize cellular uptake dynamics .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer :
- Parameter optimization : Systematically vary solvent (e.g., ethanol vs. THF), temperature, and catalyst loading in a Design of Experiments (DoE) framework .
- Side-product analysis : Use LC-MS to identify by-products (e.g., unreacted aldehyde or hydrazide) and adjust stoichiometry .
- Reproducibility : Document inert atmosphere use (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C over 24 hours .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds .
- Light sensitivity : Conduct accelerated stability studies under ICH guidelines (e.g., 5000 lux light exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
